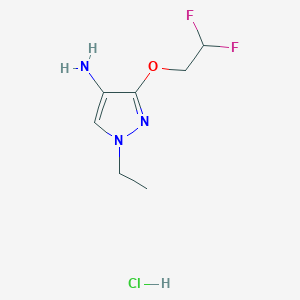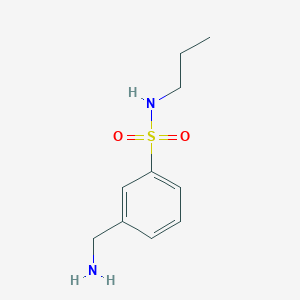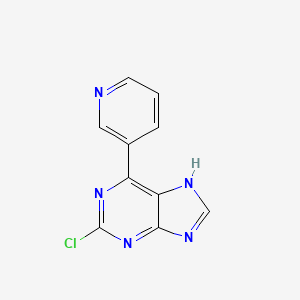![molecular formula C10H7F3N2O B11877139 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)
1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 5-position and an ethanone group at the 3-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon beinhaltet typischerweise die Kondensation von 2-Aminopyridinen mit Arylglyoxalen und Meldrumsäure . Diese Mehrkomponentenreaktion ist aufgrund ihrer Einfachheit und hohen Ausbeute vorteilhaft. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, und die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um die Bildung des Imidazo[1,2-a]pyridinrings zu erleichtern.
Industrielle Produktionsverfahren: In einer industriellen Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus kann die Reinigung des Endprodukts Techniken wie Umkristallisation oder Chromatographie beinhalten, um eine hohe Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Ethanongruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile unter geeigneten Bedingungen die Trifluormethylgruppe ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht hinsichtlich seines Potenzials als antimikrobielles und antivirales Mittel.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Der Imidazo[1,2-a]pyridin-Kern kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Proteinen eingehen, was ihre Funktion und Aktivität beeinflusst .
Ähnliche Verbindungen:
Imidazo[1,2-a]pyridin-Derivate: Diese Verbindungen teilen den Imidazo[1,2-a]pyridin-Kern, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Trifluormethylsubstituierte Heterocyclen: Verbindungen mit einer Trifluormethylgruppe an verschiedenen Positionen oder an verschiedenen heterocyclischen Kernen.
Einzigartigkeit: 1-(5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon ist einzigartig aufgrund der spezifischen Positionierung der Trifluormethylgruppe und der Ethanoneinheit, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen erhöht das Potenzial der Verbindung als vielseitiger Baustein in der synthetischen Chemie und ihre Wirksamkeit in biologischen Anwendungen .
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-substituted heterocycles: Compounds with a trifluoromethyl group at different positions or on different heterocyclic cores.
Uniqueness: 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-5-14-9-4-2-3-8(15(7)9)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
DKLJOAGSQLUYJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)




![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)


![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)

![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)
